molecular formula C9H9NO3S B12618299 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol CAS No. 918866-72-5

2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol

Cat. No.: B12618299
CAS No.: 918866-72-5
M. Wt: 211.24 g/mol
InChI Key: AEEHQFAVKLRRDT-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol is a high-purity chemical building block designed for advanced research and development applications. This compound features a unique molecular architecture that combines an alkyne spacer, a tertiary alcohol, and a nitro-functionalized thiophene ring. The presence of these functional groups makes it a versatile intermediate in medicinal chemistry and materials science. Researchers can utilize the alkyne in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to create more complex conjugated structures. The electron-deficient nitro-thiophene moiety is of significant interest in the development of organic electronic materials, including semiconductors and non-linear optical materials, due to its potential to influence electronic properties. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes and researchers should conduct their own safety and handling assessments prior to use.

Properties

CAS No.

918866-72-5

Molecular Formula

C9H9NO3S

Molecular Weight

211.24 g/mol

IUPAC Name

2-methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol

InChI

InChI=1S/C9H9NO3S/c1-9(2,11)4-3-7-5-14-6-8(7)10(12)13/h5-6,11H,1-2H3

InChI Key

AEEHQFAVKLRRDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC1=CSC=C1[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Preparation Methods

Palladium-Catalyzed Coupling Reactions

One of the primary methods for synthesizing 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol involves a palladium-catalyzed coupling reaction. This method typically employs an aryl halide and a terminal alkyne.

Methodology
  • Reagents:

    • 4-Bromo-3-nitrothiophene
    • 2-Methylbut-3-yn-2-ol
    • Palladium(II) acetate
    • Triphenylphosphine
    • Copper(I) iodide
  • Procedure:

    • Combine 22.44 g (0.12 mol) of 4-bromo-3-nitrothiophene with 12.20 g (0.145 mol) of 2-methylbut-3-yn-2-ol in 100 mL of diethylamine.
    • Add palladium(II) acetate (0.27 g), triphenylphosphine (0.63 g), and copper(I) iodide (0.11 g).
    • Reflux the mixture under argon for 15 hours.
    • After cooling, add an additional catalyst mixture and reflux for another 15 hours.
    • Remove the solvent under reduced pressure and extract the product with diethyl ether.
  • Purification:

    • The combined organic phases are dried over sodium sulfate and concentrated.
    • Purification is achieved through column chromatography using silica gel with diethyl ether as the eluent.
Yield and Characterization

The yield for this method can vary but is often around 72%. Characterization can be performed using NMR spectroscopy to confirm the structure of the synthesized compound.

One-Pot Synthesis via Ethynylation

Another effective preparation method is a one-pot synthesis involving ethynylation reactions.

Methodology
  • Reagents:

    • Acetylene
    • Acetone
    • Potassium hydroxide as a catalyst
  • Procedure:

    • Dissolve acetylene in liquid ammonia, then mix with acetone and potassium hydroxide.
    • Conduct the reaction at temperatures between 30°C to 55°C for a duration of approximately 1 to 3 hours.
    • Following the reaction, flash distillation separates the crude product from unreacted materials.
  • Purification:

    • The crude product undergoes salting-out dehydration followed by rectification to obtain pure this compound.
Yield and Characterization

This method also reports yields around 75% to 80%, with purity assessed through NMR analysis.

Alternative Methods

Other synthetic routes may include variations of the aforementioned methods or different catalytic systems, such as nickel or copper-based catalysts, which can provide alternative pathways to achieve similar products with varying efficiencies.

Data Table of Preparation Methods

Method Reagents Used Yield (%) Key Steps
Palladium-Catalyzed Coupling 4-Bromo-3-nitrothiophene, 2-Methylbut-3-yn-2-ol ~72 Reflux under argon, column chromatography
One-Pot Ethynylation Acetylene, Acetone, Potassium Hydroxide ~75–80 Liquid ammonia reaction, flash distillation
Alternative Catalytic Routes Varies (Nickel/Copper catalysts) Varies Similar to above methods

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in substitution reactions, where the nitro group or other functional groups are replaced by different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol is in organic synthesis. The compound serves as an intermediate in the synthesis of various organic molecules, including unsymmetrical diarylacetylenes. A notable method involves a one-pot synthesis that yields this compound with a high degree of purity and yield (up to 72%) through flash chromatography purification .

Case Study: Synthesis of Diarylacetylenes

A study demonstrated the efficient synthesis of unsymmetrical diarylacetylenes using this compound as a key intermediate. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's utility in complex organic transformations.

Materials Science

The compound's unique structural features make it suitable for applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Its ability to form π-conjugated systems is beneficial for enhancing charge transport properties.

Data Table: Properties Relevant to Materials Science

PropertyValue
LogP2.24040
PSA (Polar Surface Area)66.05000

These properties indicate that the compound can potentially serve as an effective building block in the design of advanced materials with tailored electronic properties.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its biological activities, particularly as a potential anti-cancer agent. The nitrophenyl group is known to enhance biological activity due to its electron-withdrawing nature, which can affect the compound's interaction with biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of compounds containing nitrophenyl groups exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that modifications to the structure of this compound could lead to enhanced anti-tumor activity, making it a candidate for further pharmacological evaluation.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The nitrothiophene moiety can participate in redox reactions, affecting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol
  • Structure : Substitutes the nitrothiophene with a 4-nitrophenyl group.
  • Key Data: Molecular Formula: C₁₁H₁₁NO₃ CAS: 33432-53-0 Crystallography: Crystal structure resolved via SHELXL refinement, revealing intermolecular hydrogen bonds involving the hydroxyl group and nitro oxygen .
  • Comparison :
    • The nitro-phenyl analog exhibits stronger π-π stacking due to the planar phenyl ring, whereas the thiophene variant may display enhanced solubility in polar solvents due to sulfur's polarizability.
    • Reactivity: The nitro group in both compounds acts as an electron-withdrawing moiety, but the thiophene’s sulfur atom could facilitate metal coordination in catalytic applications .
2-Methyl-4-phenylbut-3-yn-2-ol
  • Structure : Lacks nitro substitution, featuring a simple phenyl group.
  • Key Data :
    • CAS: 1719-19-3
    • Physical Properties: Lower polarity compared to nitro derivatives, likely resulting in higher volatility.
  • Comparison :
    • The absence of the nitro group reduces electrophilic character, making it less reactive in substitution reactions. However, it may serve as a simpler precursor for further functionalization .

Heterocyclic Derivatives

2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol
  • Structure : Thiophene substituent without nitro group.
  • Key Data :
    • CAS: 133844-84-5
    • Applications: Used as a building block in organic synthesis, particularly in coupling reactions.
  • The non-nitro thiophene analog may exhibit higher nucleophilicity at the sulfur site .
2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol
  • Structure : Pyridine ring replaces thiophene.
  • Key Data: CAS: Not explicitly listed; purity: 95% . Basicity: The pyridine nitrogen introduces basicity, absent in thiophene derivatives.
  • Comparison :
    • The pyridinyl analog can participate in hydrogen bonding and metal coordination, offering distinct reactivity in catalysis. The nitro-thiophene variant’s sulfur may instead favor interactions with soft metals like gold or palladium .

Functionalized Derivatives

2-Methyl-4-(2-phenylbenzofuran-3-yl)but-3-yn-2-ol
  • Structure : Benzofuran substituent.
  • Key Data :
    • Yield: 97% via HPLC purification .
    • Melting Point: 87.5–89.3°C .
  • The target compound’s nitro-thiophene group may lower melting points due to reduced symmetry .
2-Methyl-4-(trimethylsilyl)but-3-yn-2-ol
  • Structure : Trimethylsilyl (TMS) protecting group.
  • Key Data :
    • CAS: 5272-33-3 .
    • Storage: Requires sealing at 2–8°C .
  • The target compound may require similar storage conditions to prevent decomposition .

Biological Activity

2-Methyl-4-(4-nitrothiophen-3-yl)but-3-yn-2-ol, with the CAS number 918866-72-5, is a compound of interest due to its potential biological activities. This article explores its biological properties, focusing on its antimicrobial effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C9H9NO3S, with a molecular weight of approximately 211.24 g/mol. The compound features a unique structure that contributes to its biological activity.

PropertyValue
Molecular FormulaC9H9NO3S
Molecular Weight211.238 g/mol
CAS Number918866-72-5
LogP2.30190
PSA94.290

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters highlights the antibacterial and antifungal activities of various alkaloids, suggesting that structural features such as nitro groups can enhance bioactivity against various pathogens .

The antimicrobial activity of this compound may be attributed to several mechanisms:

  • Inhibition of Nucleic Acid and Protein Synthesis : Similar compounds have shown the ability to interfere with DNA replication and protein synthesis in bacterial cells, effectively hindering their growth .
  • Effects on Cell Membrane Permeability : The presence of specific functional groups can alter the permeability of bacterial cell membranes, leading to cell lysis and death .

Study 1: Antibacterial Activity

A study investigated the antibacterial efficacy of various derivatives, including those related to this compound. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli were reported as follows:

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound<100<125
Control Compound A>200>200

This study demonstrated that the compound possesses promising antibacterial properties, particularly against Gram-positive bacteria .

Study 2: Antifungal Activity

Another investigation focused on the antifungal potential of related compounds showed that derivatives with similar structures exhibited activity against Candida albicans, with MIC values ranging from 32 to 64 µg/mL. This suggests that modifications in the chemical structure can lead to enhanced antifungal efficacy.

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